4-Amino-2,6-dinitrotoluene

Description

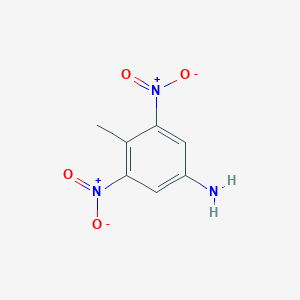

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dinitrotoluene

Introduction: Understanding the Significance of 4-Amino-2,6-dinitrotoluene

This compound (4-ADNT), a significant nitroaromatic compound, is primarily recognized as a principal transformation product resulting from the biological degradation and reduction of 2,4,6-trinitrotoluene (TNT).[1] Its presence in environmental samples serves as a key indicator of TNT contamination, making its accurate detection and characterization crucial for environmental monitoring and remediation efforts. Furthermore, as a major human urinary metabolite of TNT, understanding the physicochemical properties of 4-ADNT is vital for toxicological and metabolic studies.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-ADNT, offering researchers, scientists, and drug development professionals a detailed resource for their work with this compound.

Molecular and Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 4-Methyl-3,5-dinitroaniline, 3,5-Dinitro-p-toluidine[2]

-

CAS Number: 19406-51-0[2]

-

Molecular Formula: C₇H₇N₃O₄[2]

-

Molecular Weight: 197.15 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

This section details the key physicochemical properties of 4-ADNT, providing both established values and insights into their experimental determination.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 171 °C | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| Boiling Point | 347 °C (predicted average) | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| Density | 1.52 g/mL | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| Vapor Pressure | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted average) | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| Water Solubility | 7.12 x 10⁻³ mg/L at 25°C (predicted average) | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| pKa | 0.95 | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

| Octanol-Water Partition Coefficient (log Kow) | 1.79 (predicted average) | Provisional Peer Reviewed Toxicity Values for this compound (CASRN 19406-51-0) |

Experimental Determination Protocols

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range indicates a high degree of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry 4-ADNT.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat rapidly to a temperature approximately 15-20°C below the expected melting point (171°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

-

Validation: The procedure should be validated using certified melting point standards, such as p-nitrotoluene (melting point 51-54°C), to ensure the accuracy of the apparatus.

Caption: Workflow for Melting Point Determination.

The aqueous solubility of 4-ADNT is a key parameter influencing its environmental fate and transport. Due to its low predicted solubility, the column elution method as described in OECD Guideline 105 is a suitable approach.

Protocol: Column Elution Method (Adapted from OECD 105)

-

Column Preparation: A thermostatted column is packed with an inert support material (e.g., glass wool) and an excess of solid 4-ADNT.

-

Equilibration: Water is pumped through the column at a low flow rate to ensure saturation. The temperature is maintained at 25 ± 0.5°C.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of 4-ADNT in each fraction is determined by a validated analytical method, such as HPLC-UV (see below).

-

Equilibrium Confirmation: Saturation is confirmed when the concentration of several consecutive fractions is constant (within ± 3%).

-

Causality: This dynamic flow-through method is chosen over static flask-shaking methods for poorly soluble compounds to avoid issues with undissolved particulates and to ensure true equilibrium is reached.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantitative analysis of 4-ADNT in various matrices. The choice of stationary and mobile phases is critical for achieving the necessary selectivity and sensitivity.

Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient starting with a higher percentage of water and increasing the proportion of acetonitrile over time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm is suitable for monitoring nitroaromatic compounds.

-

Sample Preparation:

-

Dissolve a known weight of 4-ADNT in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For environmental samples (e.g., water, soil), appropriate extraction and clean-up procedures are necessary prior to analysis to remove interfering substances.

-

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of 4-ADNT in unknown samples is determined from this curve.

-

System Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 4-ADNT.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 197, corresponding to the molecular weight of 4-ADNT, is expected.[3]

-

Key Fragments:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. While specific, high-resolution NMR data for 4-ADNT was not available in the initial literature search, a predicted spectrum can be inferred based on its structure.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.

-

Methyl Protons: A singlet for the three equivalent methyl protons.

-

Amino Protons: A broad singlet for the two amino protons. The chemical shift of this peak can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR):

-

Seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the electron-donating amino and methyl groups.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which 4-ADNT is soluble (e.g., DMSO-d₆, Acetone-d₆).

-

Concentration: Prepare a solution of approximately 5-10 mg of 4-ADNT in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), is typically used for chemical shift referencing (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

N-O Stretching (Nitro groups): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Bands in the region of 1400-1600 cm⁻¹.

-

C-N Stretching: Bands in the region of 1250-1360 cm⁻¹.

Structural and Thermal Properties

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the reference code CCDC 220763 . Access to this database is required to obtain detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles.

Thermal Stability

The thermal stability of 4-ADNT is an important consideration for its safe handling and storage, particularly given its relationship to explosive compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for assessing thermal stability.

Protocol: Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-ADNT into an appropriate DSC/TGA pan.

-

Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

Heating Rate: A controlled heating rate (e.g., 10°C/min) is applied over a defined temperature range (e.g., 30°C to 400°C).

-

-

Data Analysis:

-

TGA: The TGA curve plots weight loss as a function of temperature, indicating the temperatures at which decomposition occurs.

-

DSC: The DSC curve plots heat flow as a function of temperature, showing endothermic events (like melting) and exothermic events (like decomposition). The onset temperature and enthalpy of decomposition are key parameters.

-

-

Causality: By running both TGA and DSC simultaneously, weight loss events can be directly correlated with their energetic nature (endothermic or exothermic), providing a comprehensive thermal hazard assessment.

Synthesis and Purification

This compound is most commonly synthesized via the selective reduction of 2,4,6-trinitrotoluene (TNT). The challenge lies in selectively reducing one nitro group while leaving the others intact.

Protocol: Laboratory-Scale Synthesis via Selective Reduction of TNT

This protocol is a representative method and should be performed with appropriate safety precautions in a well-ventilated fume hood, as TNT is an explosive and nitroaromatic compounds are toxic.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trinitrotoluene (TNT) in a suitable solvent such as ethanol.

-

Reducing Agent: A solution of a reducing agent, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is prepared in water.

-

Reaction: The reducing agent solution is added dropwise to the stirred TNT solution at a controlled temperature. The reaction is often exothermic and may require cooling to maintain a specific temperature range.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of TNT and the formation of 4-ADNT.

-

Workup: Once the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water. The crude product is collected by filtration.

-

Purification: The crude 4-ADNT can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water. The purity of the recrystallized product should be confirmed by melting point determination and HPLC analysis.

Caption: Synthesis and Purification Workflow for 4-ADNT.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By integrating established data with detailed experimental protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers in environmental science, toxicology, and drug development. The accurate characterization of 4-ADNT is paramount for its reliable quantification and for understanding its behavior in biological and environmental systems.

References

An In-depth Technical Guide to 4-Amino-2,6-dinitrotoluene

This guide provides a comprehensive technical overview of 4-Amino-2,6-dinitrotoluene, a compound of significant interest in environmental science, toxicology, and as a chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into its core chemical identity, synthesis, physicochemical properties, applications, and safety considerations, underpinned by established scientific literature.

Core Identity: CAS Number and Chemical Structure

This compound, also known by synonyms such as 3,5-Dinitro-4-methylaniline and 4-ADNT, is a nitroaromatic compound.[1][2] Its unique identification is assigned by the Chemical Abstracts Service (CAS) with the registry number 19406-51-0 .[1][2][3]

The molecular structure consists of a toluene backbone substituted with two nitro groups (NO₂) at positions 2 and 6, and an amino group (NH₂) at position 4.[2][4] This specific arrangement of functional groups dictates its chemical reactivity and physical properties. The empirical formula for this compound is C₇H₇N₃O₄.[2][4][5]

Caption: Chemical structure of this compound.

Synthesis and Formation

This compound is notably recognized as a primary transformation product resulting from the biological degradation and reduction of 2,4,6-trinitrotoluene (TNT).[5] This conversion is a critical area of study in the bioremediation of sites contaminated with explosives.

While specific one-step synthesis protocols for this compound are less commonly detailed than for its isomers, its formation is a known outcome of TNT reduction. The selective reduction of nitro groups on the TNT molecule is a key chemical challenge. Typically, the reduction of TNT often yields this compound as a major product.[6][7] The synthesis of related isomers, such as 2-amino-4,6-dinitrotoluene, has been achieved through the selective reduction of the ortho-nitro groups of TNT using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and charcoal.[6][7] A similar strategic reduction targeting the para-nitro group would be the logical pathway for synthesizing the 4-amino isomer.

Caption: Generalized pathway for the synthesis of this compound from TNT.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its environmental fate, transport, and for developing analytical methodologies.

| Property | Value | Source |

| Molecular Weight | 197.15 g/mol | [2][4] |

| Melting Point | 171 °C | [2] |

| Boiling Point (Predicted) | 382.6 ± 37.0 °C | [2] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [1] |

| Water Solubility | Moderately soluble | [5] |

| Vapor Pressure | 4E-05 mm Hg | [1] |

| XLogP3 | 1.1 | [4] |

Applications and Areas of Research

The primary relevance of this compound stems from its role as a metabolite and degradation product of TNT.[5] Consequently, its study is paramount in the following fields:

-

Environmental Monitoring and Bioremediation: As a persistent environmental contaminant at military sites, understanding its toxicology and developing effective remediation strategies is a key area of research. It is known to form non-extractable bound residues with organic matter in soil.[5]

-

Toxicology and Occupational Health: this compound has been detected in the urine of workers exposed to TNT, making it a biomarker for exposure.[1][4] Toxicological studies are essential to ascertain its health effects, which may include hepatotoxicity and the induction of methemoglobinemia.[1][4]

-

Chemical Synthesis: As a dinitro-substituted aniline, it holds potential as an intermediate in the synthesis of more complex molecules, including dyes and specialty chemicals.

Safety and Handling

This compound is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause damage to organs through prolonged or repeated exposure.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[8]

Analytical Methodologies

The detection and quantification of this compound are critical for environmental and biological monitoring. Several analytical techniques are employed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): This is a standard method for the analysis of explosives and their metabolites in environmental samples. EPA Method 8330B, for instance, uses HPLC with UV detection.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of nitroaromatic compounds.[10]

Exemplary Analytical Workflow: HPLC Analysis

The following outlines a typical workflow for the analysis of this compound in a water sample.

Caption: A generalized workflow for the HPLC analysis of this compound.

Step-by-Step Protocol Outline:

-

Sample Preparation:

-

Collect a representative water sample.

-

Filter the sample to remove particulate matter.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and pre-concentrate the analyte from the aqueous matrix.

-

-

Instrumental Analysis:

-

Inject the extracted and concentrated sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Use an appropriate mobile phase gradient (e.g., acetonitrile and water) to achieve separation.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. echemi.com [echemi.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

A Comprehensive Technical Guide to the Solubility of 4-Amino-2,6-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a significant derivative of dinitrotoluene, is a compound of interest in various fields, including environmental science and toxicology. Its solubility is a critical parameter that governs its fate in the environment, its bioavailability, and its potential for remediation. This technical guide provides a comprehensive overview of the solubility of this compound, offering both a summary of available qualitative data for related compounds and a detailed methodology for its experimental determination. This document is designed to be an essential resource for researchers and professionals requiring a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 197.15 g/mol | --INVALID-LINK-- |

| Appearance | Orange crystalline solid | --INVALID-LINK-- |

| Melting Point | 171 °C | --INVALID-LINK-- |

| Predicted Density | 1.497 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Water Solubility | Predicted to be low | --INVALID-LINK-- |

Qualitative Solubility Profile of Related Dinitrotoluene Isomers

| Solvent | Solubility of Dinitrotoluene (Isomer Mixture) at 15 °C (g/kg) | Qualitative Solubility of 2,4-Dinitrotoluene |

| Ethyl Acetate | 579.3 | Soluble |

| Acetone | 819.0 | Very Soluble |

| Methanol | 50.1 | - |

| Ethanol (96%) | 19.2 | Soluble |

| Ethanol (100%) | 30.4 | Soluble |

| Benzene | 606.4 | Soluble |

| Trichloromethane (Chloroform) | 650.8 | Soluble |

| Tetrachloromethane | 24.3 | - |

| Carbon Disulfide | 23.1 | - |

| Toluene | 454.7 | - |

| Pyridine | 768.1 | Very Soluble |

Source: OECD Existing Chemicals Database[1]

Furthermore, 2,4-dinitrotoluene is reported to be soluble in ethanol, chloroform, benzene, and ethyl ether, and very soluble in acetone and pyridine.[2] The commercial availability of this compound as a certified reference material in a methanol:acetonitrile (50:50) mixture further confirms its solubility in these solvent systems.[3][4]

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in various solvents. The following sections provide a detailed, self-validating protocol for this purpose.

Safety Precautions

This compound is a toxic substance and should be handled with extreme care.[5]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[5]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid phase from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for recording the results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which should be considered when designing experiments and interpreting results.

Caption: Key factors influencing the solubility of 4-A-2,6-DNT.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore crucial to control and report the temperature at which solubility measurements are made.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide. The presence of both nitro groups (polar) and an aromatic ring (non-polar) in this compound suggests that its solubility will vary significantly with the polarity of the solvent.

-

pH: The amino group in this compound can be protonated under acidic conditions, forming a more polar and potentially more water-soluble salt. Therefore, the pH of aqueous solutions will have a significant impact on its solubility.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound used in the experiments.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data in the literature is scarce, the provided qualitative information for related compounds and the detailed experimental protocol will enable researchers to accurately determine the solubility of this compound in various solvents. A thorough understanding of its solubility is fundamental for advancing research and development in fields where this compound is of interest.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-2,6-dinitrotoluene

Introduction: The Analytical Imperative for 4-Amino-2,6-dinitrotoluene

This compound (4-ADNT) is a significant nitroaromatic compound, primarily recognized as a principal transformation product of the explosive 2,4,6-trinitrotoluene (TNT) through biological and reductive degradation processes.[1] Its prevalence in environmental samples from munitions-contaminated sites necessitates robust and precise analytical methods for its identification and quantification.[1] This guide provides a comprehensive overview of the spectral data of 4-ADNT, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectral fingerprints is paramount for researchers in environmental science, toxicology, and drug development who may encounter this compound. This document is structured to provide not just the data, but also the underlying scientific principles and practical experimental considerations, reflecting a field-proven approach to spectral analysis.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound—an aromatic ring substituted with a methyl group, an amino group, and two nitro groups—give rise to a unique and interpretable set of spectral data. The electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution around the benzene ring, which is in turn modulated by the electron-donating amino and methyl groups. This electronic environment is key to understanding the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification of 4-ADNT due to its high sensitivity and ability to provide molecular weight and structural information through fragmentation analysis.

Data Summary: Electron Ionization Mass Spectrum

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 180 | High | [M-OH]⁺ |

| 150 | Moderate | [M-OH-NO]⁺ |

| 134 | Low | [M-NO₂-OH]⁺ |

| 104 | Moderate | [C₇H₆N]⁺ |

| 78 | Low | [C₆H₆]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Interpretation and Mechanistic Insights

The electron ionization (EI) mass spectrum of 4-ADNT is characterized by a distinct fragmentation pattern. The molecular ion peak is observed at an m/z of 197, consistent with its molecular formula C₇H₇N₃O₄.[2] A highly characteristic feature of aromatic nitro compounds is the loss of a hydroxyl radical (•OH), leading to an intense peak at m/z 180.[2] This is often attributed to an "ortho effect," where a hydrogen atom is abstracted from an adjacent methyl or amino group by the nitro group.

Subsequent fragmentations involve the loss of nitric oxide (NO) or nitrogen dioxide (NO₂) from the [M-OH]⁺ ion, giving rise to signals at m/z 150 and 134, respectively.[2] The presence of these fragmentation pathways provides strong evidence for the presence and arrangement of the nitro groups on the aromatic ring. Further fragmentation leads to the formation of smaller, stable aromatic cations.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of 4-ADNT using GC-MS.

-

Sample Preparation:

-

For solid samples, dissolve a precisely weighed amount (e.g., 1 mg) in a suitable solvent such as acetonitrile or a mixture of methanol and acetonitrile (50:50) to a final concentration of 1 mg/mL.[3]

-

For environmental water samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

-

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Temperatures: Ion source at 200°C, ion trap at 200°C, and interface at 300°C.[4]

-

Acquisition Mode: Full scan from m/z 50 to 300.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in 4-ADNT. The vibrational frequencies of the nitro, amino, and aromatic moieties provide a characteristic spectral signature.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl group) |

| 1620 - 1580 | Strong | N-H bending (scissoring) of the amino group and C=C aromatic ring stretching |

| 1550 - 1475 | Very Strong | Asymmetric NO₂ stretching |

| 1360 - 1290 | Very Strong | Symmetric NO₂ stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation and Causality

The IR spectrum of 4-ADNT is dominated by the very strong absorption bands of the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[5] The presence of two strong bands in these regions is a clear indicator of a nitroaromatic compound.

The amino group gives rise to a characteristic doublet in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is also observed around 1620-1580 cm⁻¹. The aromatic C-H stretching vibrations appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like 4-ADNT, the KBr pellet method is a common and effective sample preparation technique.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the 4-ADNT sample until it is a fine powder.

-

Add about 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture for another minute to ensure homogeneity.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[6]

-

-

FTIR Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-ADNT, allowing for unambiguous structure elucidation.

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | Aromatic H (H-3, H-5) |

| ~6.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NO₂ (C-2, C-6) |

| ~148 | C-NH₂ (C-4) |

| ~125 | C-H (C-3, C-5) |

| ~118 | C-CH₃ (C-1) |

| ~17 | -CH₃ |

¹⁵N NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 66.9 | -NH₂ |

Interpretation and Rationale

-

¹H NMR: The two aromatic protons (H-3 and H-5) are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet downfield, around 8.2 ppm. Their deshielding is a result of the strong electron-withdrawing effect of the adjacent nitro groups. The protons of the amino group will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The methyl protons will give rise to a sharp singlet in the upfield region.

-

¹³C NMR: The carbon atoms directly attached to the nitro groups (C-2 and C-6) are expected to be the most downfield due to the strong deshielding effect. The carbon attached to the amino group (C-4) will also be significantly downfield. The aromatic C-H carbons (C-3 and C-5) will appear at a more upfield position, as will the carbon bearing the methyl group (C-1). The methyl carbon itself will be the most upfield signal.

-

¹⁵N NMR: The chemical shift of the amino nitrogen at 66.9 ppm (in DMSO-d₆) has been experimentally determined.[7] This value is characteristic for an aromatic amine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-ADNT in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for nitroaromatic compounds due to its excellent dissolving power.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

-

Safety Considerations

This compound is a toxic substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[8] It is also suspected of causing damage to organs through prolonged or repeated exposure.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The spectral data presented in this guide provide a robust analytical framework for the confident identification of this compound. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy offers complementary information that, when interpreted in concert, allows for a comprehensive characterization of this important nitroaromatic compound. The experimental protocols provided herein offer a starting point for researchers to develop and validate their own analytical methods for the detection and quantification of 4-ADNT in various matrices.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. researchgate.net [researchgate.net]

- 3. accustandard.com [accustandard.com]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Persistence and Transformation of 4-Amino-2,6-dinitrotoluene: A Technical Guide for Environmental Scientists

Introduction

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a significant environmental contaminant primarily originating from the microbial transformation of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] As a major and persistent metabolite, its presence in soil and groundwater at military sites, munitions manufacturing plants, and training ranges poses a considerable environmental concern.[2][3] This technical guide provides a comprehensive overview of the environmental fate and transformation of 4-A-2,6-DNT, synthesizing current scientific understanding for researchers and environmental professionals. We will delve into its physicochemical characteristics, explore its abiotic and biotic transformation pathways, and discuss the key environmental factors governing its persistence and mobility.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any contaminant is fundamentally dictated by its physicochemical properties. For 4-A-2,6-DNT, these properties influence its partitioning between soil, water, and air, and its susceptibility to various transformation processes.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C7H7N3O4 | - |

| Molecular Weight | 197.15 g/mol | Influences diffusion and transport. |

| Physical State | Solid at room temperature | Low volatility from dry surfaces. |

| Melting Point | 171 °C | Indicates stability under typical environmental temperatures. |

| Water Solubility | 7.12 x 10⁻³ mg/L (predicted average) | Moderate solubility suggests potential for leaching into groundwater.[1] |

| Vapor Pressure | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted average) | Low volatility, unlikely to be a significant atmospheric contaminant.[1] |

| Log Kow | 1.79 (predicted average) | Indicates a slight tendency to partition to organic matter in soil and sediment.[1] |

| Henry's Law Constant | Low (estimated) | Reinforces low volatility from moist surfaces and water bodies.[1] |

| pKa | 0.95 | Indicates it is a weak base. |

Table 1: Key Physicochemical Properties of this compound. Data sourced from EPA provisional reports.[1]

Environmental Fate: A Complex Interplay of Processes

The persistence and transport of 4-A-2,6-DNT in the environment are governed by a combination of physical, chemical, and biological processes.

Sorption and Mobility in Soil

The mobility of 4-A-2,6-DNT in the subsurface is significantly influenced by its interaction with soil particles. Its moderate soil adsorption coefficient suggests a potential for leaching into groundwater, a process that is highly dependent on the soil's organic content.[1] Soils with higher organic matter will exhibit greater sorption of 4-A-2,6-DNT, thereby retarding its downward movement. Furthermore, studies have shown that reduced TNT amines, including 4-A-2,6-DNT, can form covalent bonds with soil organic matter, leading to the formation of non-extractable bound residues.[1] This irreversible binding can significantly reduce its bioavailability and long-term release from soils.[1]

Abiotic Transformation Pathways

While biotic processes are often the primary drivers of 4-A-2,6-DNT transformation, abiotic mechanisms also play a role, particularly photolysis.

Photolysis: In the presence of sunlight, especially in surface waters, 4-A-2,6-DNT can undergo photodegradation.[4] The rate of photolysis is influenced by water chemistry and the presence of other photosensitizing compounds. This process is a key removal mechanism for 4-A-2,6-DNT in sunlit aquatic environments.

Hydrolysis: The hydrolysis of dinitrotoluenes, including by extension their amino-derivatives, is generally considered to be a slow process and not a significant degradation pathway under typical environmental pH conditions.[5][6]

Biotic Transformation: The Microbial Engine of Degradation

Microorganisms are the primary agents responsible for the transformation of 4-A-2,6-DNT in the environment. Both aerobic and anaerobic conditions can support microbial activity, leading to a variety of transformation products.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of 4-A-2,6-DNT can proceed through several pathways. The initial steps often involve the further reduction of the remaining nitro group or oxidation of the methyl group.[1] Some bacterial strains can utilize dinitrotoluenes as a sole source of carbon and nitrogen.[7][8] The aerobic degradation pathway of the parent compound, 2,6-dinitrotoluene, often involves a dioxygenation reaction that removes a nitro group and forms 3-methyl-4-nitrocatechol.[7][8] While 4-A-2,6-DNT is a transformation product, similar enzymatic machinery could potentially act upon it.

Anaerobic Biodegradation

Anaerobic conditions, prevalent in saturated soils and sediments, foster reductive transformation pathways. The nitro groups of 4-A-2,6-DNT are susceptible to reduction by a wide range of anaerobic bacteria. This can lead to the formation of diaminonitrotoluenes, such as 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (2,6-DANT).[9][10] These diamino compounds can be more persistent than their monoamino precursor.[11]

Figure 1: Simplified biotic transformation pathways of 4-A-2,6-DNT.

Toxicity of 4-A-2,6-DNT and its Transformation Products

A critical aspect of the environmental risk assessment of 4-A-2,6-DNT is its toxicity and that of its downstream metabolites. While the parent compound, TNT, is generally considered more toxic, 4-A-2,6-DNT and other degradation products still pose a hazard to humans and the environment.[3] Some studies suggest that certain transformation products can be more toxic to specific organisms than the parent compound.[5] For instance, 2-amino-6-nitrotoluene, a transformation product of 2,6-DNT, was found to be more toxic to the copepod Schizopera knabeni than its parent compound.[5] Therefore, a comprehensive risk assessment must consider the entire suite of transformation products.

Experimental Protocols for Environmental Analysis

Accurate monitoring of 4-A-2,6-DNT in environmental matrices is crucial for assessing contamination and the efficacy of remediation efforts. Several analytical methods are available for its detection and quantification.[12][13][14][15][16]

Sample Preparation: Soil and Water

Objective: To extract 4-A-2,6-DNT from soil or water samples for subsequent analysis.

Materials:

-

Soil or water sample

-

Methanol or acetonitrile

-

Solid Phase Extraction (SPE) cartridges (for water samples)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Filter (0.45 µm)

Procedure:

-

Soil Extraction:

-

Weigh a known amount of soil into a glass vial.

-

Add a measured volume of extraction solvent (e.g., acetonitrile).

-

Sonicate or shake the mixture for a specified time (e.g., 18 hours).

-

Centrifuge the sample to separate the soil from the solvent.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Water Extraction (using SPE):

-

Condition an SPE cartridge with methanol followed by deionized water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the retained 4-A-2,6-DNT with a small volume of an appropriate solvent (e.g., acetonitrile).

-

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify 4-A-2,6-DNT in the prepared extract.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis detector

-

C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water.

-

Instrument Setup:

-

Set the column temperature.

-

Set the flow rate of the mobile phase.

-

Set the UV detector to a wavelength where 4-A-2,6-DNT has strong absorbance (e.g., 254 nm).

-

-

Calibration: Prepare a series of standard solutions of 4-A-2,6-DNT of known concentrations and inject them into the HPLC to generate a calibration curve.

-

Sample Analysis: Inject a known volume of the sample extract into the HPLC.

-

Quantification: Compare the peak area of 4-A-2,6-DNT in the sample chromatogram to the calibration curve to determine its concentration.

Figure 2: General workflow for the analysis of 4-A-2,6-DNT.

Conclusion and Future Directions

This compound is a persistent and mobile environmental contaminant that warrants significant attention in the assessment and remediation of sites contaminated with TNT. Its environmental fate is a complex interplay of sorption, abiotic degradation, and, most importantly, microbial transformation. Understanding the intricate network of biotic and abiotic pathways is essential for predicting its long-term behavior and developing effective remediation strategies.

Future research should focus on:

-

Elucidating the complete mineralization pathways of 4-A-2,6-DNT under various environmental conditions.

-

Identifying and characterizing the specific microorganisms and enzymes involved in its degradation.

-

Assessing the ecotoxicological effects of its various transformation products to ensure a comprehensive risk assessment.

-

Developing and optimizing cost-effective remediation technologies that can address both 4-A-2,6-DNT and its persistent metabolites.

By continuing to build upon our understanding of the fundamental processes governing the environmental fate of 4-A-2,6-DNT, the scientific community can better address the challenges posed by this important environmental contaminant.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Munitions Constituents – Photolysis - Enviro Wiki [enviro.wiki]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Comprehensive investigations of kinetics of alkaline hydrolysis of TNT (2,4,6-trinitrotoluene), DNT (2,4-dinitrotoluene), and DNAN (2,4-dinitroanisole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. tandfonline.com [tandfonline.com]

- 10. cortecvci.com [cortecvci.com]

- 11. Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Microbial Gauntlet: A Technical Guide to the Degradation Pathway of TNT to Aminodinitrotoluenes

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The widespread environmental contamination by 2,4,6-trinitrotoluene (TNT), a legacy of its extensive use in military and industrial applications, presents a significant toxicological concern.[1][2] Its recalcitrant nature and classification as a possible human carcinogen necessitate a thorough understanding of its fate in the environment and the development of effective remediation strategies.[1] This technical guide provides a comprehensive overview of the initial and critical step in the microbial degradation of TNT: its transformation to aminodinitrotoluenes. We will delve into the enzymatic machinery, the divergent aerobic and anaerobic pathways, and the analytical methodologies required to investigate this crucial bioremediation process.

The Initial Assault: Enzymatic Reduction of TNT

The microbial degradation of TNT is initiated by the reduction of its nitro groups, a process primarily catalyzed by a class of enzymes known as nitroreductases .[1][3] These enzymes are flavoproteins that utilize NAD(P)H as an electron donor to sequentially reduce the nitro groups of TNT.[1][3] The strong electron-withdrawing nature of the three nitro groups makes the TNT molecule highly electrophilic and thus susceptible to this reductive attack.[3]

The reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino derivatives. Specifically, the reduction of a single nitro group on the TNT molecule leads to the formation of hydroxylaminodinitrotoluene (HADNT) isomers.[1][4] These intermediates are then further reduced to the more stable aminodinitrotoluene (ADNT) isomers: 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT) .[1][5]

It is crucial to distinguish between two main types of bacterial nitroreductases based on their interaction with oxygen:

-

Oxygen-insensitive (Type I) nitroreductases: These enzymes are not inhibited by the presence of oxygen and are commonly found in aerobic and facultative anaerobic bacteria.[1][6]

-

Oxygen-sensitive (Type II) nitroreductases: These enzymes are inhibited by oxygen and are characteristic of anaerobic microorganisms.[1][6]

The following diagram illustrates the initial reductive pathway of TNT to aminodinitrotoluenes.

Caption: Figure 1: Initial microbial degradation pathway of TNT.

Aerobic vs. Anaerobic Degradation: Two Sides of the Same Coin

The environmental conditions, particularly the presence or absence of oxygen, dictate the predominant pathway for TNT transformation.

2.1. Aerobic Pathway

Under aerobic conditions, many bacteria, including species of Pseudomonas, Bacillus, and Enterobacter, can transform TNT to aminodinitrotoluenes.[1][4] This transformation is often incomplete, leading to the accumulation of 2-ADNT and 4-ADNT in the culture medium.[1] A significant challenge in aerobic TNT degradation is the potential for the reactive hydroxylamino intermediates to undergo condensation reactions, forming highly recalcitrant azoxytetranitrotoluene compounds.[1]

2.2. Anaerobic Pathway

Anaerobic microorganisms, such as those from the genera Clostridium and Desulfovibrio, are also capable of reducing TNT.[1] In the absence of oxygen, the reduction of the nitro groups can proceed more rapidly and completely.[1] Some anaerobic pathways can lead to the formation of diaminonitrotoluenes and even triaminotoluene (TAT).[1]

Investigating the Pathway: A Practical Guide

A systematic experimental approach is essential to study the microbial degradation of TNT. The following sections provide detailed protocols for key aspects of this research.

3.1. Enrichment and Isolation of TNT-Degrading Microorganisms

The first step is to isolate microorganisms with the ability to degrade TNT from contaminated environments.

Experimental Protocol:

-

Sample Collection: Collect soil or water samples from sites with a history of TNT contamination.

-

Enrichment Culture:

-

Prepare a basal salts medium (BSM) containing essential minerals.

-

Add TNT as the sole source of nitrogen or carbon to select for microorganisms that can utilize it. A typical starting concentration is 50-100 mg/L.[7][8]

-

Inoculate the BSM with the environmental sample.

-

Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm shaking for aerobic cultures).[7][8]

-

-

Isolation:

-

After several rounds of enrichment, plate serial dilutions of the culture onto solid BSM agar plates containing TNT.

-

Isolate individual colonies that exhibit growth.

-

-

Identification: Characterize the isolated strains using morphological and molecular techniques (e.g., 16S rRNA gene sequencing).[6]

3.2. TNT Biodegradation Assay

Once a pure culture is obtained, its TNT-degrading capability can be quantified.

Experimental Protocol:

-

Inoculum Preparation: Grow the isolated strain in a suitable nutrient broth to the mid-log phase. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in BSM to a standardized optical density (e.g., OD₆₀₀ of 1.0).[7]

-

Assay Setup:

-

In sterile flasks, add BSM containing a known concentration of TNT (e.g., 50 or 75 mg/L).[7]

-

Inoculate the flasks with the prepared cell suspension to a starting OD₆₀₀ of approximately 0.1.[7]

-

Include an abiotic control (sterile medium with TNT, no cells) and a biotic control (medium with cells, no TNT).[7]

-

-

Incubation: Incubate the flasks under the desired conditions (e.g., 30°C, 150 rpm).[7]

-

Sampling: Aseptically collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).[7]

-

Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. Store the samples at 4°C for immediate analysis or at -20°C for longer-term storage.[7]

3.3. Analytical Methodology: HPLC Analysis of TNT and its Metabolites

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of TNT and its degradation products.[9]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector is typically used.[9]

-

Chromatographic Conditions:

-

Column: A C18 or a specialized diol column is commonly employed for the separation of these nitroaromatic compounds.[9] A diol column can offer superior resolution of ADNT and DNT isomers.[9]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is typical.[9] For example, a linear gradient from a lower to a higher concentration of the organic solvent.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: The analytes are typically detected at a wavelength of 230 nm or 254 nm.[3]

-

-

Quantification:

-

Prepare standard solutions of TNT, 2-ADNT, and 4-ADNT of known concentrations.

-

Generate a calibration curve for each compound by injecting the standards and plotting the peak area against the concentration.[3]

-

Quantify the concentration of TNT and its metabolites in the experimental samples by comparing their peak areas to the calibration curves.[3]

-

The following diagram outlines the experimental workflow for studying TNT biodegradation.

Caption: Figure 2: Experimental workflow for studying TNT biodegradation.

Quantitative Insights into TNT Degradation

The efficiency of TNT degradation can vary significantly depending on the microbial species and environmental conditions. The following table summarizes representative data on TNT degradation by different bacteria.

| Microorganism | Initial TNT Concentration (mg/L) | Degradation Rate/Efficiency | Reference |

| Stenotrophomonas maltophilia (SU K2) | 100 | 70% in 24 hours | --INVALID-LINK--[6] |

| Klebsiella pneumoniae (SU K3) | 100 | 96% in 24 hours | --INVALID-LINK--[6] |

| Raoultella planticola (SU K4) | 100 | 93% in 24 hours | --INVALID-LINK--[6] |

| Pseudomonas putida KP-T201 | 100 | >99% in 15 hours | --INVALID-LINK--[10] |

Conclusion and Future Perspectives

The microbial transformation of TNT to aminodinitrotoluenes represents a critical first step in its detoxification and potential mineralization. Understanding the enzymatic basis of this process and the factors that influence its efficiency is paramount for the development of robust bioremediation strategies. While significant progress has been made in identifying potent TNT-degrading microorganisms and elucidating the initial reductive pathways, further research is needed to understand the downstream metabolic routes for the complete breakdown of the aromatic ring. The integration of multi-omics approaches with classical microbiology and analytical chemistry will undoubtedly accelerate the discovery of novel enzymes and pathways, paving the way for more effective and sustainable solutions to the global challenge of TNT contamination.

References

- 1. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TNT - Wikipedia [en.wikipedia.org]

- 3. Degradation of 2,4,6-Trinitrotoluene (TNT): Involvement of Protocatechuate 3,4-Dioxygenase (P34O) in Buttiauxella sp. S19-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cortecvci.com [cortecvci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Toxicological Profile of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT)

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Environmental and Health Significance of 4-Amino-2,6-dinitrotoluene

This compound (4-A-2,6-DNT), a key metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT), represents a significant compound of interest in environmental toxicology and occupational health.[1] Its formation through the biological degradation and reduction of TNT leads to its presence in soil, groundwater, and former munitions sites.[1] As a primary transformation product, 4-A-2,6-DNT is also a major human urinary metabolite in individuals exposed to TNT, making its toxicological profile a critical area of study for risk assessment and the development of remediation strategies.[1] This guide provides a comprehensive overview of the current scientific understanding of 4-A-2,6-DNT's toxicological properties, from its chemical characteristics and toxicokinetics to its mechanisms of toxicity and the methodologies for its assessment.

Section 1: Physicochemical Properties and Environmental Fate

4-A-2,6-DNT is a nitroaromatic compound with the chemical formula C₇H₇N₃O₄.[2] Its structure, featuring an amino group and two nitro groups on a toluene backbone, dictates its chemical behavior and toxicological activity.

| Property | Value | Source |

| Molecular Weight | 197.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Water Solubility | Moderate | --INVALID-LINK-- |

| Soil Adsorption | Moderate (dependent on organic content) | --INVALID-LINK-- |

The moderate water solubility and soil adsorption coefficient of 4-A-2,6-DNT suggest a potential for leaching into groundwater, although its adsorption is influenced by the organic content of the soil.[1] Furthermore, it can form covalent bonds with soil organic matter, creating non-extractable bound residues with negligible long-term release.[1]

Section 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of 4-A-2,6-DNT is fundamental to elucidating its toxicity. As a primary metabolite of TNT, its toxicokinetics are intrinsically linked to the parent compound.

Absorption: Exposure to 4-A-2,6-DNT can occur through inhalation, dermal contact, and ingestion, particularly in occupational settings or at contaminated sites.[3]

Distribution: Following absorption, dinitrotoluene and its metabolites, including 4-A-2,6-DNT, have been shown to distribute preferentially to the liver and kidneys in animal studies.[3]

Metabolism: The metabolism of nitroaromatic compounds like 4-A-2,6-DNT is a critical determinant of their toxicity. The primary metabolic pathway involves the reduction of the nitro groups. This process is catalyzed by a variety of enzymes, including microsomal and cytosolic nitroreductases.[4][5] The reduction of a nitro group to an amino group, as is the case in the formation of 4-A-2,6-DNT from TNT, alters the electronic properties of the aromatic ring, making it more susceptible to further enzymatic reactions.[6]

Further metabolism of 4-A-2,6-DNT can occur, leading to the formation of diaminonitrotoluene and other derivatives. The metabolic activation of the nitro group can lead to the formation of reactive intermediates, such as nitroso and N-hydroxy derivatives, which are implicated in the compound's toxicity.[4][5]

Excretion: Metabolites of dinitrotoluenes are primarily eliminated in the urine.[3] Studies in workers exposed to DNT have shown that metabolites are typically excreted within 24 hours.[3]

Section 3: Mechanisms of Toxicity

The toxicity of 4-A-2,6-DNT is primarily attributed to the metabolic activation of its nitro groups, leading to the formation of reactive intermediates that can cause cellular damage through various mechanisms.

Genotoxicity

4-A-2,6-DNT has been shown to be mutagenic in bacterial reverse mutation assays (Ames test) with and without metabolic activation. This suggests that the compound or its metabolites can induce point mutations in DNA. The genotoxicity of nitroaromatic compounds is often linked to the reduction of the nitro group to a reactive N-hydroxyarylamine intermediate, which can form DNA adducts.

Hepatotoxicity

Nitroaromatic compounds are recognized as potential hepatotoxins.[2] The mechanism of hepatotoxicity is complex and involves several interconnected pathways:

-

Oxidative Stress: The reductive metabolism of the nitro group can lead to the formation of a nitroanion radical.[4][5] This radical can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mitochondria are key targets for nitroaromatic-induced toxicity.[4][5] These compounds can inhibit the mitochondrial electron transport chain, impairing ATP production and increasing ROS generation.[4] This can trigger pathways of mitochondria-mediated cell death.

-

Covalent Binding: The reactive N-hydroxy intermediate can covalently bind to cellular macromolecules, including proteins and nucleic acids, disrupting their function and leading to cellular injury.[4][5]

Hematotoxicity: Methemoglobinemia

A significant toxic effect of some nitroaromatic and aminoaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[7][8] The mechanism for 4-A-2,6-DNT-related compounds involves its metabolic activation to a hydroxylamino intermediate, such as 4-hydroxylamino-2,6-dinitrotoluene (HADNT).[9] This reactive metabolite can then directly or indirectly oxidize hemoglobin.[6][9] HADNT has been shown to be more potent in inducing methemoglobin formation compared to 4-A-2,6-DNT itself.[9] The interaction of HADNT with oxyhemoglobin can also lead to the production of hydrogen peroxide and ferrylhemoglobin, further contributing to oxidative stress and red blood cell damage.[6][9]

Section 4: Quantitative Toxicology

While comprehensive toxicological data specifically for 4-A-2,6-DNT is limited, studies on related aminodinitrotoluenes and dinitrotoluenes provide valuable insights.

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Mouse | 1,318 mg/kg | --INVALID-LINK-- |

| Acute Oral LD₅₀ (2-Amino-4,6-DNT) | Rat | 959-2240 mg/kg | --INVALID-LINK-- |

| Acute Oral LD₅₀ (2-Amino-4,6-DNT) | Mouse | 1342-1722 mg/kg | --INVALID-LINK-- |

| NOAEL (ingestion, wildlife) | Mammals | 9.0 mg/kg/day | --INVALID-LINK-- |

| LOAEL (ingestion, wildlife) | Mammals | 47.0 mg/kg/day | --INVALID-LINK-- |